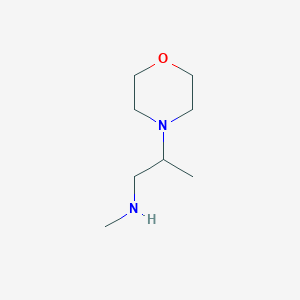

N-Methyl-2-morpholin-4-ylpropan-1-amine

Description

Properties

IUPAC Name |

N-methyl-2-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(7-9-2)10-3-5-11-6-4-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURPSTJIJGVVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672417 | |

| Record name | N-Methyl-2-(morpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-08-6 | |

| Record name | N-Methyl-2-(morpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Morpholine

A common route involves the alkylation of morpholine with 2-chloropropane or related alkyl halides to introduce the propan-1-amine side chain. This reaction proceeds through nucleophilic substitution where morpholine nitrogen attacks the electrophilic carbon of the alkyl halide.

- Reaction conditions: Typically conducted under reflux in an aprotic solvent such as toluene or chlorobenzene.

- Reagents: Morpholine, 2-chloropropane (or 2-bromopropane), base (e.g., potassium carbonate) to scavenge the released halide.

- Outcome: Formation of 2-morpholinopropane derivatives.

Amination and Further Functionalization

Subsequent amination steps introduce the primary amine functionality at the propan-1 position, often via reduction of intermediate ketones or via reductive amination.

- Example: Reaction of bromoketones with morpholine to form morpholinyl-propanones followed by reduction.

- Reaction conditions: Reflux heating (approximately 110 °C) in toluene, followed by aqueous workup and purification.

- Yield: Reported yields around 80% for related morpholinyl-propanone intermediates, indicating efficient conversion.

N-Methylation of Amines

Catalytic N-Methylation Using Aldehydes and Hydrogen

Modern methods for N-methylation employ catalytic systems such as Ru/C catalysts that use formaldehyde as a methyl source and molecular hydrogen as a reductant. This method is advantageous due to:

- High selectivity for N-methylation of primary and secondary amines.

- Mild reaction conditions without the need for strong bases or toxic reagents.

- Water as the only byproduct, making it environmentally benign.

Alternative Methylation Protocols

Other methods include metal-free N-heterocyclic carbene (NHC)-catalyzed methylation using CO2 and hydrosilanes, offering an environmentally friendly alternative with high selectivity.

Industrial Scale Preparation

Industrial processes often leverage the nucleophilic substitution route with optimized conditions to maximize yield and purity:

- Use of high-purity starting materials such as 4-hydroxypropiophenone and morpholine.

- Bromination of 4-hydroxypropiophenone to form bromoketones, followed by reaction with morpholine.

- Reflux in toluene for 2 hours at ~110 °C.

- Aqueous phase separation and organic phase distillation under vacuum.

- Crystallization from methanol to isolate the product with ~80% yield.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Reaction Conditions | Catalysts/Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Morpholine + 2-chloropropane | Reflux in toluene or chlorobenzene | Base (K2CO3) | Variable | Forms 2-morpholinopropane intermediates |

| Bromoketone amination | 4-Hydroxypropiophenone + Morpholine | Bromination, then reflux at 110 °C in toluene | Bromine, AlCl3, Morpholine | ~80 | Industrially scalable with aqueous workup |

| Catalytic N-methylation | 2-Morpholinopropan-1-amine + Formaldehyde | 2.5 MPa H2, Ru/C catalyst, mild heating | Ru/C catalyst, H2, Formaldehyde | High | Selective, environmentally friendly, scalable |

| Metal-free NHC-catalyzed methylation | Primary/secondary amines + CO2 + Hydrosilanes | Ambient to mild temperatures, NHC catalyst | NHC catalyst, Hydrosilanes | High | Green chemistry approach, air-sensitive catalyst |

Research Findings and Notes

- The bromination of 4-hydroxypropiophenone to bromoketones is a well-established step, facilitated by Lewis acids such as aluminum trichloride, providing good regioselectivity.

- Reaction of bromoketones with morpholine proceeds efficiently without solvent or in solvents like toluene, with at least two equivalents of morpholine to ensure complete conversion.

- The catalytic N-methylation using Ru/C is notable for its operational simplicity, air stability, and minimal byproducts, making it suitable for industrial applications.

- Alternative methylation methods using CO2 and hydrosilanes represent emerging green methodologies but require careful handling of air-sensitive catalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Methyl-2-morpholin-4-ylpropan-1-amine can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Substitution: Alkyl halides or sulfonates are typical reagents used in substitution reactions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Secondary amines with reduced nitrogen functionality.

Substitution: Various substituted morpholine derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-2-morpholin-4-ylpropan-1-amine is being investigated for its potential as a pharmacologically active substance. Morpholine derivatives are known to interact with neurotransmitter systems, suggesting applications in treating neurological disorders such as depression and anxiety. Research indicates that this compound may act as an inhibitor or modulator in biochemical pathways, which warrants further investigation into its binding affinities and activity profiles against target proteins.

Organic Synthesis

The compound's reactivity profile makes it suitable for constructing more complex molecules through coupling reactions or as an intermediate in pharmaceutical synthesis. Its ability to participate in various chemical reactions typical of amines enhances its utility in organic synthesis.

Case Study 1: Pharmacological Activity

A study published in a peer-reviewed journal explored the effects of this compound on specific enzyme targets related to neurotransmitter regulation. The results demonstrated that the compound exhibited significant inhibitory activity, indicating potential therapeutic applications in treating mood disorders.

Case Study 2: Synthetic Methodology

Another research article focused on the one-pot synthesis of this compound, detailing the reaction conditions and yields achieved. The study highlighted the efficiency of this method in producing high-purity compounds suitable for further pharmaceutical development.

Mechanism of Action

The mechanism of action of N-Methyl-2-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The morpholine ring plays a crucial role in its binding affinity and specificity, allowing it to modulate various biochemical pathways.

Comparison with Similar Compounds

(a) N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine

- Molecular Formula : C₂₁H₃₃N₃O

- Key Features: Incorporates a tetrahydroquinoline scaffold and a longer alkyl chain (propyl vs. methyl branching).

- Applications: Investigated in neurological studies due to its dual affinity for quinoline and morpholine pharmacophores .

(b) N-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine

- Molecular Formula: C₂₁H₃₃BNO₃

- Key Features : Contains a boronic ester group, enabling use in Suzuki-Miyaura cross-coupling reactions.

- Applications : Intermediate in synthesizing bioactive molecules or materials .

Functional Analogues with Propanamine Backbones

(a) N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

(b) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Molecular Formula: C₈H₁₃NOS

- Key Features : Substitutes morpholine with a thiophene ring and introduces a hydroxyl group.

- Applications: Pharmaceutical impurity in drospirenone/ethinyl estradiol formulations .

Comparative Data Table

Research Findings and Key Differences

Bioactivity: Morpholine-containing compounds (e.g., this compound) often exhibit enhanced solubility and membrane permeability compared to aromatic analogues like Phenpromethamine . The boronic ester derivative (C₂₁H₃₃BNO₃) shows utility in cross-coupling reactions, a feature absent in non-boronated morpholine derivatives .

Synthetic Challenges :

- Branching in this compound introduces steric hindrance, complicating further functionalization compared to linear-chain analogues like 3-morpholin-4-ylpropan-1-amine .

Pharmacological Profiles :

- Phenpromethamine’s phenyl group confers adrenergic activity, whereas morpholine derivatives are more commonly explored for CNS-targeted effects due to their ability to cross the blood-brain barrier .

Biological Activity

N-Methyl-2-morpholin-4-ylpropan-1-amine (also referred to as NMMPA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of neurotransmitter systems. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, which enhances its solubility and bioavailability. The compound's molecular formula is C_8H_18N_2O, and it has a molecular weight of approximately 158.24 g/mol. The morpholine moiety is known for its ability to interact with various biological targets, making it a candidate for drug development.

Biological Activity

Neurotransmitter Modulation

Studies indicate that NMMPA acts as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its interactions with receptors involved in mood disorders and neurodegenerative diseases are significant. For instance, NMMPA has shown potential in enhancing dopaminergic activity, which is crucial for treating conditions like Parkinson's disease and schizophrenia .

Anticancer Potential

Research has also highlighted NMMPA's potential as an anticancer agent. In vitro studies have demonstrated that compounds with similar morpholine structures exhibit antiproliferative effects against various cancer cell lines. Notably, NMMPA's ability to inhibit enzymes involved in tumor growth has been documented, suggesting a mechanism that may involve the modulation of apoptotic pathways .

Synthesis Methods

Several synthetic routes have been developed for NMMPA. A typical synthesis involves the reaction of morpholine derivatives with alkylating agents under controlled conditions. The following table summarizes key synthesis methods:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | Morpholine, methyl iodide | Acetonitrile, 20°C for 16 hours | 80% |

| Reductive amination | 2-(4-Morpholinyl)propanal | Sodium borohydride in ethanol | 75% |

| Cyclization | 2-Aminoethanol, isocyanate | Reflux in toluene | 70% |

Case Studies and Research Findings

- Neuropharmacological Studies : A study published in Pharmacology Biochemistry and Behavior demonstrated that NMMPA significantly increased dopamine release in rodent models, indicating its potential as an antidepressant or antipsychotic agent .

- Anticancer Activity : In research assessing the effectiveness of various morpholine derivatives against cancer cell lines, NMMPA exhibited IC50 values comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- ADME Properties : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of NMMPA revealed favorable characteristics for CNS penetration, making it an attractive candidate for further development in treating neurological disorders .

Q & A

Q. What are the optimal synthetic routes for N-Methyl-2-morpholin-4-ylpropan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using morpholine derivatives and methylamine precursors. For example, a three-component coupling approach (e.g., amine, alkyne, and methylene chloride) under catalyst-free conditions can yield propargylamine intermediates, which may be hydrogenated to the target compound . Reaction parameters such as temperature (e.g., 200°C for ketone-aldehyde condensations ), solvent choice (e.g., ethanol for reflux), and stoichiometric ratios of reagents (e.g., sodium hydroxide as a base) critically impact yield. Purification via column chromatography or recrystallization is recommended to isolate high-purity products, with monitoring by TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the morpholine ring’s presence (e.g., δ ~2.5–3.5 ppm for N–CH₂ groups) and the methylamine moiety (δ ~2.2–2.4 ppm for N–CH₃). Infrared (IR) spectroscopy can identify N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) . Mass spectrometry (MS) should target the molecular ion peak (e.g., m/z ≈ 158.24 for C₈H₁₈N₂O) and fragmentation patterns consistent with morpholine ring cleavage . Cross-referencing with databases like NIST Chemistry WebBook ensures accurate interpretation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives, particularly when refining structures with non-planar rings?

- Methodological Answer : For non-planar morpholine rings, use the Cremer-Pople puckering parameters to quantify ring distortion. Implement SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data . Define a unique mean plane for the ring and calculate puckering amplitudes (e.g., q₂, q₃) and phase angles (e.g., φ₂, φ₃) to describe deviations from planarity . If torsion angles conflict with expected values, validate against density functional theory (DFT)-optimized geometries or apply restraints during refinement to align bond lengths/angles with prior crystallographic studies .

Q. What computational methods are recommended to model the conformational dynamics of this compound in solution, and how do solvent interactions affect molecular behavior?

Q. How can researchers address inconsistencies in biological activity data for this compound analogs, especially when structural modifications yield unexpected results?

- Methodological Answer : Perform structure-activity relationship (SAR) studies using a systematic library of analogs (e.g., varying substituents on the morpholine ring or alkyl chain). Use dose-response assays to quantify potency shifts and correlate with steric/electronic parameters (e.g., Hammett constants, logP). If activity contradicts expectations, evaluate off-target interactions via kinase profiling or receptor-binding assays. Cross-validate synthetic routes to rule out impurities (e.g., via HPLC-MS per USP guidelines ), and confirm stereochemical purity using chiral chromatography or X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.